2-Boc-5-oxo-octahydro-isoindole

Catalog No.
S768096
CAS No.
203661-68-1
M.F
C13H21NO3
M. Wt
239.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Boc-5-oxo-octahydro-isoindole

CAS Number

203661-68-1

Product Name

2-Boc-5-oxo-octahydro-isoindole

IUPAC Name

tert-butyl 6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3

InChI Key

KEEXIHAGXWAFOF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1

2-Boc-5-oxo-octahydro-isoindole is a chemical compound with the molecular formula C₁₃H₂₁NO₃ and a molecular weight of 235.32 g/mol. It features a bicyclic structure derived from isoindole, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features that allow for various chemical modifications and reactions .

Organic Synthesis:

  • Precursor for complex molecules: 2-Boc-5-oxo-octahydro-isoindole serves as a valuable building block for synthesizing more complex organic molecules, particularly those containing the isoindole ring system. This ring structure is found in various biologically active compounds, including alkaloids and neurotransmitters [].

Medicinal Chemistry:

  • Drug discovery and development: Due to the presence of the isoindole ring, 2-Boc-5-oxo-octahydro-isoindole holds potential as a starting material for the development of novel therapeutic agents. Researchers can modify the molecule to explore its interaction with specific biological targets, potentially leading to the discovery of new drugs for various diseases [].

Materials Science:

  • Development of functional materials: The unique chemical properties of 2-Boc-5-oxo-octahydro-isoindole might be valuable for designing functional materials with specific properties. For instance, researchers could explore its potential in applications like organic electronics or drug delivery systems [].

Chemical Biology:

  • Probing biological processes: 2-Boc-5-oxo-octahydro-isoindole could be a useful tool in chemical biology research. By incorporating the molecule into specific probes, scientists could potentially investigate various cellular processes and gain insights into their mechanisms [].
, including:

  • Nucleophilic Substitution: The Boc group can be removed under acidic conditions, allowing the nitrogen to participate in further reactions.
  • Reduction Reactions: The ketone functionality can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures, particularly when reacted with electrophiles or under specific conditions that promote intramolecular interactions .

The synthesis of 2-Boc-5-oxo-octahydro-isoindole typically involves several steps:

  • Formation of the Isoindole Framework: Starting from appropriate precursors such as aniline derivatives or pyrrole compounds, the isoindole structure is constructed through cyclization reactions.
  • Introduction of the Boc Group: The nitrogen atom in the isoindole framework is protected using a Boc anhydride or similar reagent under basic conditions.
  • Oxidation: The formation of the keto group can be achieved through oxidation reactions using oxidizing agents like chromium trioxide or potassium permanganate.

These steps can be optimized based on specific laboratory conditions and desired yields .

2-Boc-5-oxo-octahydro-isoindole has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing biologically active compounds and pharmaceuticals.
  • Organic Synthesis: In the development of new synthetic methodologies due to its reactive functional groups.
  • Material Science: As a precursor for creating novel materials with unique properties.

Its versatility makes it an attractive candidate for research and development in various fields .

Interaction studies involving 2-Boc-5-oxo-octahydro-isoindole are essential to understand its potential biological effects. Preliminary studies could include:

  • Binding Affinity Assessments: Evaluating how well this compound interacts with specific biological targets such as enzymes or receptors.
  • In Vivo Studies: Investigating its pharmacokinetics and pharmacodynamics through animal models to assess efficacy and safety profiles.

Such studies would provide valuable insights into how this compound might be utilized therapeutically .

Several compounds share structural similarities with 2-Boc-5-oxo-octahydro-isoindole, including:

Compound NameStructural FeaturesUnique Aspects
2-Boc-octahydroisoquinolineSimilar bicyclic structure but lacks a keto groupPotentially different biological activities
5-Oxohexahydrocyclopenta[c]pyrroleContains a saturated ring systemDifferent reactivity due to ring saturation
1,3-DimethylisoindoleContains methyl substitutions on isoindole frameworkEnhanced lipophilicity affecting bioavailability

These comparisons highlight the unique aspects of 2-Boc-5-oxo-octahydro-isoindole, particularly its functional groups that may influence reactivity and biological activity differently than its analogs .

XLogP3

1.2

Dates

Modify: 2023-08-15

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